5-Chloropyrazine-2-sulfonamide
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Overview
Description
5-Chloropyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound with a molecular formula of C4H4ClN3O2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazine-2-sulfonamide typically involves the chlorination of pyrazine derivatives followed by sulfonamide formation. One common method starts with the chlorination of pyrazine to form 5-chloropyrazine. This intermediate is then reacted with a sulfonamide reagent under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
5-Chloropyrazine-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: It serves as a tool compound in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrazine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorine atom may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazinamide: An inhibitor of mycobacterial fatty acid synthase I with antimycobacterial activity.
5-Chloro-N-phenylpyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.
Uniqueness
5-Chloropyrazine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorine atom and a sulfonamide group makes it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
5-chloropyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-8-4(2-7-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTXLJAIYGWDKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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